(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 923513-88-6
VCID: VC6537052
InChI: InChI=1S/C22H19ClFN7O2/c1-33-18-6-5-14(23)11-17(18)22(32)30-9-7-29(8-10-30)20-19-21(26-13-25-20)31(28-27-19)16-4-2-3-15(24)12-16/h2-6,11-13H,7-10H2,1H3
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Molecular Formula: C22H19ClFN7O2
Molecular Weight: 467.89

(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

CAS No.: 923513-88-6

VCID: VC6537052

Molecular Formula: C22H19ClFN7O2

Molecular Weight: 467.89

* For research use only. Not for human or veterinary use.

(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone - 923513-88-6

Description

The compound (5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule featuring a chloro and methoxy substituent on a phenyl ring, a piperazine moiety, and a triazolopyrimidine segment. This unique combination of functional groups suggests potential interactions with various biological systems, making it a candidate for pharmacological applications such as antiviral and anticancer therapies.

Biological Activity and Potential Applications

  • Pharmacological Applications: The compound is a candidate for antiviral and anticancer therapies due to its complex structure and potential interactions with biological systems.

  • Biological Targets: The interaction of this compound with biological targets can lead to various biological effects, depending on the target involved. Understanding these mechanisms is crucial for elucidating its therapeutic potential.

Comparison with Similar Compounds

CompoundMolecular WeightFunctional GroupsPotential Applications
(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanoneApproximately 467.9 g/molChloro, methoxy, piperazine, triazolopyrimidineAntiviral, anticancer
3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-oneApproximately 384.7 g/molChloro, methoxy, trifluoromethyl, oxadiazoleAntimicrobial, antifungal, anticancer
Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylateNot specifiedChloro, trifluoromethyl, triazolopyrimidineAnticancer, antituberculosis
CAS No. 923513-88-6
Product Name (5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Molecular Formula C22H19ClFN7O2
Molecular Weight 467.89
IUPAC Name (5-chloro-2-methoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C22H19ClFN7O2/c1-33-18-6-5-14(23)11-17(18)22(32)30-9-7-29(8-10-30)20-19-21(26-13-25-20)31(28-27-19)16-4-2-3-15(24)12-16/h2-6,11-13H,7-10H2,1H3
Standard InChIKey FUGQNPKPHHDQMP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Solubility not available
PubChem Compound 41243748
Last Modified Aug 18 2023

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